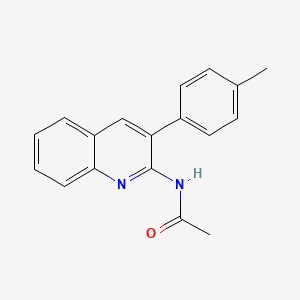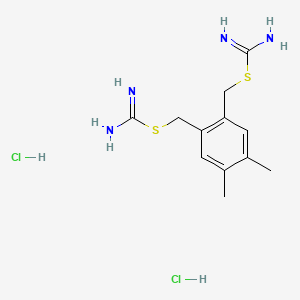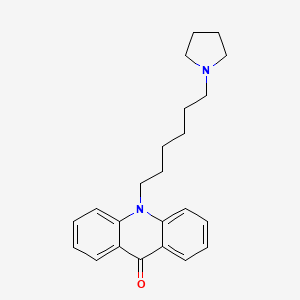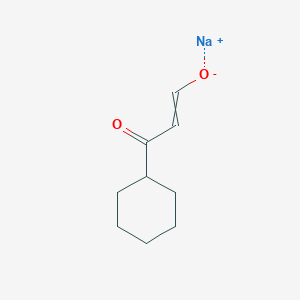![molecular formula C13H16N2O4 B14121764 8-(3-Nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14121764.png)
8-(3-Nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3-Nitrophenyl)-1,4-dioxa-8-azaspiro[45]decane is a spirocyclic compound characterized by a unique structural framework that includes a nitrogen atom, two oxygen atoms, and a spiro linkage
Métodos De Preparación
The synthesis of 8-(3-Nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable diamine and a diol under acidic conditions.
Introduction of the nitrophenyl group: This step often involves a nitration reaction where a phenyl group is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Final assembly: The spirocyclic core and the nitrophenyl group are then coupled under specific conditions to yield the final compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and continuous flow reactors to enhance efficiency.
Análisis De Reacciones Químicas
8-(3-Nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
8-(3-Nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: It is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as a building block in various chemical processes.
Mecanismo De Acción
The mechanism by which 8-(3-Nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins, nucleic acids, or other cellular components.
Comparación Con Compuestos Similares
8-(3-Nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane can be compared with other spirocyclic compounds such as:
1,3,8-Triazaspiro[4.5]decane: Known for its use as a scaffold in drug design, particularly for targeting G-protein coupled receptors.
1,4-Dioxa-8-azaspiro[4.5]decane: Similar in structure but lacks the nitrophenyl group, which can significantly alter its reactivity and applications.
2,8-Diazaspiro[4.5]decan-1-one: Another spirocyclic compound with potential as a kinase inhibitor, particularly for receptor-interacting protein kinase 1 (RIPK1).
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H16N2O4 |
|---|---|
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
8-(3-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C13H16N2O4/c16-15(17)12-3-1-2-11(10-12)14-6-4-13(5-7-14)18-8-9-19-13/h1-3,10H,4-9H2 |
Clave InChI |
NLBXXEYZKQLAMV-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC12OCCO2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(2-Ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one](/img/structure/B14121703.png)
![3-{6-[(3-Chlorobenzyl)oxy]naphthalen-2-Yl}-1-(Propan-2-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B14121711.png)

![Tert-butyl 2-amino-2-[(1r,4r)-4-(aminomethyl)cyclohexyl]acetate](/img/structure/B14121715.png)
![2-[2-ethoxy-4-(hydroxymethyl)-6-iodophenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B14121723.png)





![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B14121759.png)
